6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15923772
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16N4O |
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Molecular Weight | 268.31 g/mol |
IUPAC Name | 6-methoxy-4-piperazin-1-ylquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3 |
Standard InChI Key | QIVJAUSIAHVJFK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Structure
The compound consists of a quinoline scaffold with:
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6-methoxy group: Enhances electron density and solubility.
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4-(piperazin-1-yl) group: Introduces flexibility and hydrogen-bonding capacity.
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3-carbonitrile group: Contributes to electrophilic reactivity and potential bioactivity.
The SMILES notation N#Cc1cnc2c(c1N1CCNCC1)cc(cc2)OC
confirms the regioselective placement of substituents .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₆N₄O | |
Molecular Weight | 268.31 g/mol | |
CAS Number | 1255780-54-1 | |
PubChem CID | Not explicitly listed | – |
LogP (Predicted) | ~3.55 (for analogous compounds) |
Key Functional Groups and Reactivity
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Cyano group (-C≡N): Participates in nucleophilic substitution and coordination chemistry.
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Piperazine ring: Facilitates hydrogen bonding and interactions with biological targets.
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Methoxy group (-OCH₃): Modulates lipophilicity and electronic effects on the quinoline ring.
Synthesis and Preparation
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous methods for quinoline-piperazine hybrids provide insights:
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Nucleophilic Aromatic Substitution:
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Post-Functionalization:
Challenges and Optimization
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Regioselectivity: Control of substitution at the C4 position requires careful reaction conditions.
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Purification: Broad or overlapping peaks in NMR may necessitate advanced chromatographic techniques .
Biological and Pharmacological Insights
Compound | Target Organism | MIC (μM) | Key Features | Source |
---|---|---|---|---|
6,7-Dimethoxy analog | S. aureus | 10 | Chlorine-substituted benzoyl | |
2-Position isomer | P. aeruginosa | >50 | Limited Gram-negative activity |
Mechanistic Hypothesis:
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Membrane Disruption: Methoxy and cyano groups may enhance lipophilicity, enabling membrane penetration in Gram-positive bacteria .
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Enzyme Inhibition: Docking studies suggest interactions with tyrosyl-tRNA synthetase or DNA gyrase B .
Comparative Analysis with Related Compounds
Structural Isomers
Functional Analogues
Compound | Key Feature | Application | Source |
---|---|---|---|
Bosutinib derivatives | 4-Aminoquinoline core | Kinase inhibition | |
Spiro[indole-pyridine] hybrids | Indole-nitrile conjugation | Antipersister activity |
Research Gaps and Future Directions
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Biological Profiling:
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MIC/MBC Assays: Prioritize S. aureus, E. coli, and C. albicans.
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Molecular Docking: Investigate binding to DNA gyrase or topoisomerase IV.
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Synthetic Optimization:
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Toxicity Evaluation:
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